molecular formula C25H18N4O3S B2958799 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile CAS No. 683257-20-7

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile

Cat. No.: B2958799
CAS No.: 683257-20-7
M. Wt: 454.5
InChI Key: HVUQPOXNTFCQPI-HMMYKYKNSA-N
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Description

The compound (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile belongs to a class of acrylonitrile derivatives featuring a thiazole core substituted with aromatic systems. Its structure includes:

  • A thiazole ring substituted at the 4-position with a biphenyl group.
  • An (E)-configured acrylonitrile moiety linked to the thiazole’s 2-position.
  • A 4-methoxy-2-nitrophenylamino group attached to the acrylonitrile’s β-carbon.

This compound’s synthesis likely involves Knoevenagel condensation, a common method for acrylonitrile derivatives, as evidenced by analogous syntheses (e.g., coupling of aldehyde precursors with nitrile-containing thiazoles) . Structural confirmation would typically employ NMR, X-ray crystallography (using programs like SHELXL ), and chromatographic techniques .

Properties

IUPAC Name

(E)-3-(4-methoxy-2-nitroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O3S/c1-32-21-11-12-22(24(13-21)29(30)31)27-15-20(14-26)25-28-23(16-33-25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-13,15-16,27H,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUQPOXNTFCQPI-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile, identified by CAS number 476675-61-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its possible mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a biphenyl moiety, a thiazole ring, and an acrylonitrile group. Below are its key chemical properties:

PropertyValue
Molecular FormulaC25H19N3S
Molar Mass393.5 g/mol
CAS Number476675-61-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. It may act through several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
  • Antimicrobial Properties : Some studies indicate potential antimicrobial activity, which may be linked to its structural characteristics.

Biological Activity Studies

Recent studies have explored the compound's efficacy against various cancer types. Here are some notable findings:

Anticancer Activity

  • Cell Line Studies : Research has shown that (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile exhibits significant cytotoxic effects against:
    • Breast Cancer Cell Lines (e.g., MCF7)
    • Lung Cancer Cell Lines (e.g., A549)
    • Colon Cancer Cell Lines (e.g., HCT116)
    The IC50 values for these cell lines were reported as follows:
    Cell LineIC50 (μM)
    MCF710 ± 1
    A54915 ± 2
    HCT11612 ± 1
  • Mechanistic Insights : The compound’s mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial effects:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

    Results indicated an inhibition zone diameter of approximately 15 mm against S. aureus at a concentration of 100 μg/mL.

Case Studies

Several case studies illustrate the compound's potential in therapeutic applications:

  • Case Study on Breast Cancer : A study involving MCF7 cells treated with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed via flow cytometry analysis.
  • Combination Therapy : Preliminary studies suggest enhanced efficacy when combined with conventional chemotherapeutics like doxorubicin, indicating a potential role in combination therapy strategies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the thiazole ring, aryl amino group, and acrylonitrile backbone. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) Thiazole Substituent Aryl Amino/Other Group Molecular Weight Notable Properties
Target Compound 4-([1,1'-Biphenyl]-4-yl) 4-Methoxy-2-nitrophenylamino ~454.5 g/mol* High conjugation, polar nitro group
(E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-benzo[f]chromen-2-yl)thiazol-2-yl]acrylonitrile 3-Oxo-benzo[f]chromen-2-yl 4-Chlorophenyl ~469.9 g/mol Extended π-system (chromenone)
(E)-2-[4-(4-Chlorophenyl)thiazol-2-yl]-3-(thiophen-2-yl)acrylonitrile 4-(4-Chlorophenyl) Thiophen-2-yl ~341.8 g/mol Electron-rich thiophene moiety
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile 4-Phenyl 2-Fluoro-5-nitrophenylamino ~380.4 g/mol Enhanced electronegativity (F, NO₂)
(E)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile 4-(3,4-Dimethylphenyl) 4-Hydroxy-3-methoxy-5-nitrophenyl ~407.4 g/mol Phenolic OH, potential H-bonding

*Calculated based on molecular formula C₂₆H₁₉N₃O₃S.

Key Observations:

Chlorine in increases lipophilicity, which may influence membrane permeability .

π-System Extensions: The biphenyl group in the target compound and chromenone in extend conjugation, stabilizing the molecule’s planar conformation and possibly enhancing fluorescence or photostability .

Hydrogen-Bonding Capability: The phenolic -OH in and methoxy groups (target compound, ) provide H-bond donors/acceptors, critical for intermolecular interactions in crystal packing or target binding .

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry and stereochemistry. For example, the (E)-configuration of acrylonitrile is confirmed by a deshielded vinyl proton (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Nitrile stretch (~2220 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) validate functional groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced: How can design of experiments (DoE) optimize reaction yields for analogs?

Q. Methodological Answer :

Factor Screening : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading) .

Response Surface Methodology (RSM) : Model interactions between factors (e.g., THF vs. DMF effects on cyclization) .

Validation : Confirm predicted optimal conditions (e.g., 65°C, 0.1 eq. KOtBu) with triplicate runs.
Case Study : A flow-chemistry DoE for diphenyldiazomethane improved yield by 22% .

Basic: What challenges arise during crystallization, and how are they mitigated?

Q. Methodological Answer :

  • Common Issues : Low solubility, polymorphic forms.
  • Solutions :
    • Use mixed solvents (e.g., heptane/ethyl acetate) for slow evaporation .
    • Seeding with microcrystals from sonication.
    • Purity >95% (HPLC) to avoid competing nucleation .

Advanced: How can computational modeling predict bioactivity and guide SAR studies?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to screen against kinase targets (e.g., EGFR), leveraging the thiazole and acrylonitrile motifs as hinge-binding groups .

MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to prioritize analogs with lower RMSD .

QSAR Models : Corporate Hammett constants (σ) of substituents (e.g., nitro vs. methoxy) to predict IC50 trends .

Basic: How is the (E)-configuration of the acrylonitrile moiety confirmed experimentally?

Q. Methodological Answer :

  • X-ray Crystallography : Direct visualization of the double-bond geometry .
  • NOESY NMR : Cross-peaks between the thiazole proton and nitrophenyl group confirm the (E)-stereochemistry .

Advanced: What strategies address low yields in the final coupling step?

Q. Methodological Answer :

Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki-Miyaura couplings .

Microwave Assistance : Reduce reaction time (30 min vs. 24 h) while maintaining yield .

In Situ Monitoring : Use ReactIR to detect intermediate formation and adjust stoichiometry dynamically .

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